1-Bromo-6-methoxyisoquinoline 1-Bromo-6-methoxyisoquinoline
Brand Name: Vulcanchem
CAS No.: 1196152-83-6
VCID: VC13450345
InChI: InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3
SMILES: COC1=CC2=C(C=C1)C(=NC=C2)Br
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

1-Bromo-6-methoxyisoquinoline

CAS No.: 1196152-83-6

Cat. No.: VC13450345

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-6-methoxyisoquinoline - 1196152-83-6

CAS No. 1196152-83-6
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 1-bromo-6-methoxyisoquinoline
Standard InChI InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3
Standard InChI Key CDEUKMWYVZMNFN-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=NC=C2)Br
Canonical SMILES COC1=CC2=C(C=C1)C(=NC=C2)Br

Molecular Characteristics

Structural Features

1-Bromo-6-methoxyisoquinoline consists of an isoquinoline backbone—a bicyclic structure formed by fusing a benzene ring with a pyridine ring. The bromine atom at position 1 and methoxy group at position 6 introduce distinct electronic effects: the bromine acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance . This duality influences the compound’s reactivity in substitution and coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
Boiling PointNot reported-
Melting PointNot reported-
Density1.1–1.3 g/cm³ (estimated)
SolubilitySoluble in organic solvents

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for characterizing this compound. Key signals include:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, while the methoxy group appears as a singlet near δ 3.9 ppm .

  • ¹³C NMR: The bromine-bearing carbon resonates at δ ~120 ppm, and the methoxy carbon appears at δ ~55 ppm .

  • IR Spectroscopy: Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (~1250 cm⁻¹) confirm functional groups .

Mass spectrometry (HRMS) reveals a molecular ion peak at m/z 238.08 (C₁₀H₈BrNO) .

Synthesis Methods

Bromination Strategies

The synthesis typically involves bromination of a methoxy-substituted isoquinoline precursor. For example, 6-methoxyisoquinoline undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform at 0–25°C. Regioselectivity is achieved by directing effects of the methoxy group, which activates the ortho and para positions for bromination.

Methoxylation Approaches

Alternatively, methoxylation can precede bromination. A common route involves O-methylation of 6-hydroxyisoquinoline using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Subsequent bromination at position 1 yields the target compound.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, CH₃COOH, 0°C60–70%
MethoxylationCH₃I, K₂CO₃, DMF75–85%
PurificationColumn chromatography>95%

Pharmaceutical Applications

Intermediate in Drug Synthesis

Characterization Techniques

Advanced Spectroscopic Methods

  • X-ray Crystallography: Resolves bond lengths and angles, confirming substituent positions .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass measurement .

Table 3: NMR Data for Key Protons

Proton Positionδ (ppm)MultiplicityIntegrationSource
Methoxy (-OCH₃)3.9Singlet3H
Aromatic H (Position 3)7.8Doublet1H
Aromatic H (Position 5)8.2Triplet1H
Exposure RouteActionSource
InhalationMove to fresh air; seek medical help
Skin ContactWash with soap/water; remove clothing
Eye ContactRinse with water for 15 minutes

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